
Naphthalene-1,5-diyldimethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The compound “Naphthalene-1,5-diyldimethanamine dihydrochloride” likely contains a naphthalene core with amine groups attached, and it exists as a dihydrochloride salt .
Molecular Structure Analysis
The molecular structure of naphthalene consists of two fused benzene rings . For “Naphthalene-1,5-diyldimethanamine dihydrochloride”, it is expected to have a similar core structure with additional functional groups.Chemical Reactions Analysis
Naphthalene and its derivatives can undergo various chemical reactions, including sulfonation, nitration, and halogenation . The specific reactions for “Naphthalene-1,5-diyldimethanamine dihydrochloride” are not documented.Physical And Chemical Properties Analysis
Naphthalene is a white crystalline solid with a characteristic odor . It has a melting point of 80.2°C and a boiling point of 218°C . The properties of “Naphthalene-1,5-diyldimethanamine dihydrochloride” might vary due to the presence of additional functional groups and the dihydrochloride salt form.Wissenschaftliche Forschungsanwendungen
DNA Interactive Agents
Naphthalene diimide linked bis-naphthalimides have been used as potential DNA interactive agents. These agents interact with the DNA and its associated proteins in varied manners resulting in cessation of the unbridled cell growth in cancer .
Supramolecular Chemistry
Naphthalene diimides have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry .
Sensing
Naphthalene diimides have been used in sensing applications. Their unique properties make them suitable for use in various sensing devices .
Host–Guest Complexes
Naphthalene diimides have been used in the creation of host–guest complexes for molecular switching devices, such as catenanes and rotaxanes .
Ion-Channels
Naphthalene diimides have been used in the creation of ion-channels. These channels allow ions to pass through the membrane in many types of cells .
Catalysis
Naphthalene diimides have been used in catalysis. They can speed up the rate of chemical reactions, making them useful in various industrial processes .
Medicine
Naphthalene diimides have been used in medicine. They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Solar Cells
Naphthalene diimides have been used as non-fullerene accepters in solar cells. They can help improve the efficiency of these cells .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of Naphthalene-1,5-diyldimethanamine dihydrochloride is DNA gyrases . DNA gyrases are essential enzymes that control the topology of DNA in bacteria, making them a popular target for antimicrobial agents .
Mode of Action
Naphthalene-1,5-diyldimethanamine dihydrochloride interacts with its target by fitting stably into the DNA gyrase binding pocket . This interaction inhibits the activity of the DNA gyrase, preventing the supercoiling of bacterial DNA, which is a crucial process for DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrases disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This disruption prevents the bacteria from multiplying and functioning properly, leading to their eventual death .
Result of Action
The result of Naphthalene-1,5-diyldimethanamine dihydrochloride’s action is the significant antibacterial activity against both gram-positive and gram-negative bacteria . It also exhibits antifungal activity against various fungi . This broad-spectrum antimicrobial activity makes it a promising candidate for further studies as an antimicrobial drug .
Eigenschaften
IUPAC Name |
[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUYVVXJZKRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2873862.png)
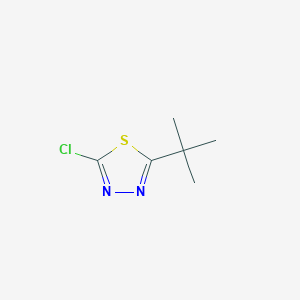

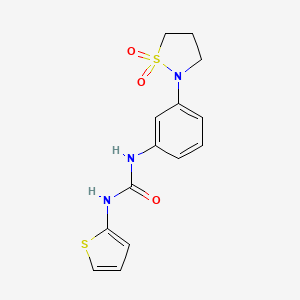
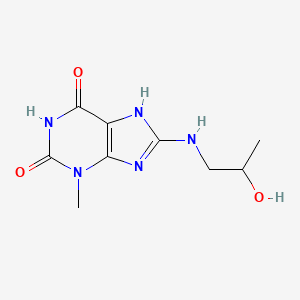
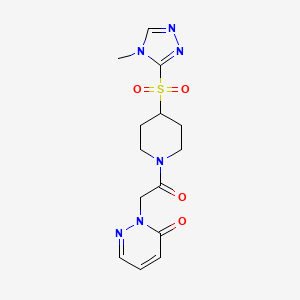
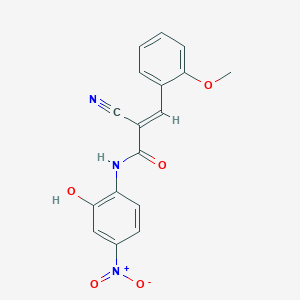

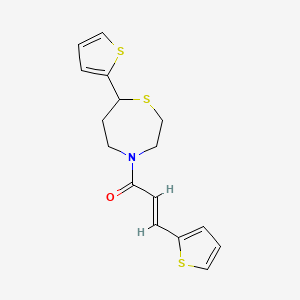
![6-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2873878.png)

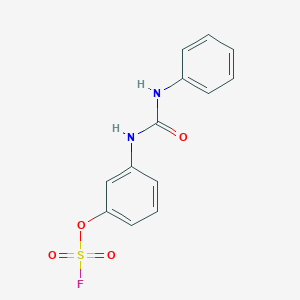
![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2873883.png)